molecular formula C16H17N7S B5792373 6-(4-Methyl-pyrimidin-2-ylsulfanylmethyl)-N-m-tolyl-[1,3,5]triazine-2,4-diamine

6-(4-Methyl-pyrimidin-2-ylsulfanylmethyl)-N-m-tolyl-[1,3,5]triazine-2,4-diamine

Cat. No.: B5792373
M. Wt: 339.4 g/mol
InChI Key: AYJVDGUGUZMEES-UHFFFAOYSA-N
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Description

6-(4-Methyl-pyrimidin-2-ylsulfanylmethyl)-N-m-tolyl-[1,3,5]triazine-2,4-diamine is a complex organic compound belonging to the triazine family. Triazines are known for their diverse applications in various fields, including agriculture, medicine, and materials science. This particular compound features a triazine core with multiple functional groups, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Methyl-pyrimidin-2-ylsulfanylmethyl)-N-m-tolyl-[1,3,5]triazine-2,4-diamine typically involves a multi-step process. One common method starts with the preparation of the triazine core, followed by the introduction of the pyrimidinyl and tolyl groups. The reaction conditions often require the use of strong bases, such as sodium hydroxide or potassium carbonate, and solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

6-(4-Methyl-pyrimidin-2-ylsulfanylmethyl)-N-m-tolyl-[1,3,5]triazine-2,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles like amines and thiols for substitution reactions. The reaction conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanylmethyl group can yield sulfoxides or sulfones, while nucleophilic substitution can introduce new functional groups into the triazine core .

Scientific Research Applications

6-(4-Methyl-pyrimidin-2-ylsulfanylmethyl)-N-m-tolyl-[1,3,5]triazine-2,4-diamine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the pyrimidinyl and tolyl groups enhances its biological activity and makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

2-N-(3-methylphenyl)-6-[(4-methylpyrimidin-2-yl)sulfanylmethyl]-1,3,5-triazine-2,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N7S/c1-10-4-3-5-12(8-10)20-15-22-13(21-14(17)23-15)9-24-16-18-7-6-11(2)19-16/h3-8H,9H2,1-2H3,(H3,17,20,21,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYJVDGUGUZMEES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC2=NC(=NC(=N2)N)CSC3=NC=CC(=N3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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